molecular formula C12H8BrN3S B13799268 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 885268-95-1

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13799268
CAS No.: 885268-95-1
M. Wt: 306.18 g/mol
InChI Key: ANPVQEBIHDEBFX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (PubChem CID: 985268) is a synthetic small molecule with the molecular formula C18H13BrN4S . It belongs to the class of thieno[2,3-d]pyrimidine derivatives, a scaffold recognized for its significant pharmacological potential and wide range of bioactivities . The thienopyrimidine core is a privileged structure in medicinal chemistry, combining a thiophene ring fused with a pyrimidine, which is a key component in nucleic acids and many vital biological molecules . Researchers are particularly interested in thienopyrimidin-4-amine derivatives due to their established importance in drug discovery. These compounds have been investigated as inhibitors of various kinases, which are key targets in oncology, and as modulators of pathways like the NRF2 antioxidant response . Some analogs, such as GDC-0941, GDC-0980, and SNS-314, have progressed to clinical trials as anticancer agents, highlighting the therapeutic relevance of this chemical class . The presence of the 4-bromophenyl substituent and the aminopyrimidine group in its structure makes it a valuable intermediate for further chemical exploration. It can be used in synthesis, for example, in N-alkylation reactions to create more complex molecules for biological evaluation . This compound is intended for research applications only, including use as a reference standard, a building block in medicinal chemistry, or a starting material for the synthesis of novel bioactive molecules. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

885268-95-1

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI Key

ANPVQEBIHDEBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates and subsequent base-promoted reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: It can form additional rings through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the core structure.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most significant applications of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis. This enzyme plays a crucial role in the energy metabolism of the bacterium, making it a target for developing new antitubercular drugs. Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit diverse biological activities, including antibacterial properties against various pathogens .

Cancer Research
Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit tumor cell activity. For instance, synthesized compounds related to this compound have demonstrated efficacy against cancer cell lines in vitro. This suggests potential for further development into anticancer agents .

Biological Studies

Chemical Probes
The compound serves as a chemical probe to investigate the function of cytochrome bd oxidase under different physiological conditions. This application is vital for understanding the enzyme's role in cellular respiration and its potential as a drug target .

Mechanistic Studies
Research into the mechanism of action of this compound focuses on its interactions with biological targets. Such studies are essential for elucidating its therapeutic roles and guiding future drug design efforts .

Chemical Synthesis

Building Block for Derivatives
this compound acts as a versatile building block for synthesizing other thienopyrimidine derivatives. These derivatives may possess varying biological activities depending on their substitutions and structural modifications .

Case Studies and Research Findings

StudyFindings
Yong et al., 2018Synthesized several thieno[2,3-d]pyrimidine derivatives; identified compounds with significant tumor cell inhibition .
Elmongy et al., 2022Developed new derivatives and monitored their inhibitory activity against various cancer cell lines .
Biological Activity EvaluationA series of thieno[2,3-d]pyrimidine derivatives showed effective inhibition of bacterial growth and tumor cells .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
This compound 4-Bromophenyl 397.30 / 440.32 149–152 79 IR: NH₂, C=N peaks; NMR: δ 7.2–8.5 (aromatic)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 4-Fluorophenyl ~315.32* 199–201 85 IR: NH₂, C=N; NMR: δ 6.8–8.2 (aromatic)
5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e) 2-Methoxyphenyl 315.37 229–231 85 IR: NH₂, C=N; NMR: δ 3.8 (OCH₃), 6.9–8.1 (aromatic)
N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Tetrahydrobenzo fused ring + 4-methoxyphenyl 351.46 140–142 62 IR: NH, CH aliphatic; NMR: δ 2.5 (CH₃), 3.7 (OCH₃)
N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (20) 4-Bromophenyl + 4-methoxyphenyl 549.5 (ESI-MS) 272–273 N/A ¹H-NMR: δ 8.08 (d, J = 5.5 Hz)

*Estimated based on analogous structures.

Key Observations :

  • Electron-Withdrawing vs.
  • Melting Points : Bulky substituents (e.g., tetrahydrobenzo fused rings) reduce melting points (140–142°C) due to disrupted crystal packing, while planar aryl groups (e.g., 2-methoxyphenyl) yield higher melting points (229–231°C) .
  • Synthetic Yields : Reactions with methoxyphenyl amines achieve higher yields (~85%) compared to bromophenyl derivatives (79%), likely due to steric hindrance from bromine .

Key Insights :

  • Bromophenyl Derivatives : The bromine atom enhances binding to hydrophobic pockets in kinase targets (e.g., EGFR, PI3Kα) via halogen bonding .
  • Methoxyphenyl Derivatives : Improved solubility and metabolic stability due to the methoxy group, making them suitable for CNS-targeting agents .

Structure-Activity Relationships (SAR)

  • Para-Substitution : Bromine at the para position (vs. ortho or meta) optimizes steric compatibility with kinase active sites .
  • Fused Ring Systems : Tetrahydrobenzo fusion (e.g., compound 5c) increases rigidity, enhancing selectivity for PI3Kα over other kinases .
  • Hybrid Structures: Combining bromophenyl with pyrazoline (compound 13h) or morpholino groups (compound 2c) improves antimicrobial and anti-inflammatory profiles .

Biological Activity

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H8BrN3SC_{12}H_8BrN_3S. It features a thieno[2,3-d]pyrimidine core, which is known for its structural versatility and biological significance. The presence of the bromophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with similar structures have been evaluated for their ability to inhibit topoisomerase enzymes, which are critical for DNA replication and repair.

  • Mechanism of Action :
    • Topoisomerase Inhibition : Research indicates that these compounds act as dual inhibitors of topoisomerase I and II, leading to increased apoptosis in cancer cells. For example, a derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells by inducing G2/M phase cell cycle arrest and increasing levels of cleaved caspase-3, a marker of apoptosis .
    • Oxidative Stress Reduction : The compound has also been shown to reduce oxidative stress in cancer cells, further supporting its anticancer activity .
  • Case Studies :
    • A study involving derivatives of thieno[2,3-d]pyrimidines reported that these compounds exhibited significant antiproliferative effects against various cancer cell lines. Notably, compound 7a demonstrated potent activity through mechanisms involving topoisomerase inhibition and apoptosis induction .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It selectively inhibits COX-2 over COX-1, suggesting a potential for reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural components. The presence of halogen substituents (like bromine) on the phenyl ring has been correlated with enhanced potency against cancer cell proliferation. A comparative analysis indicates that compounds with electron-withdrawing groups tend to exhibit better inhibitory effects .

CompoundStructureIC50 (µM)Mechanism
7aStructure10Topoisomerase I & II inhibition
9cStructure15Apoptosis induction
12Structure8COX-2 inhibition

Q & A

Q. What are the established synthetic routes for 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution of 5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine with amines. A representative method involves reacting 4-chloro precursors with benzo[d][1,3]dioxol-5-ylmethanamine in anhydrous dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base at 50°C for 24 hours under inert atmosphere. This yields the target compound with 79% efficiency after purification via flash chromatography . Key variables affecting yield include solvent choice (polar aprotic solvents preferred), temperature control, and stoichiometric ratios of reactants.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation relies on:

  • 1H/13C-NMR : Peaks at δ 7.36 (pyrimidine proton), δ 7.58–8.08 (aromatic protons), and δ 8.63 (pyrimidine proton) confirm the fused thienopyrimidine core and substituent positions .
  • LC-MS : A molecular ion peak at m/z 450.9 [M+H]+ matches the molecular formula C20H14BrN3O2S .
  • Melting point analysis : A sharp melting point (149–152°C) indicates purity .

Q. What pharmacological activities are associated with thieno[2,3-d]pyrimidin-4-amine derivatives, and how might the 4-bromophenyl substituent modulate these effects?

Thienopyrimidines exhibit antitumor, antimicrobial, and anti-inflammatory properties. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability and target binding (e.g., kinase inhibition). Computational studies suggest bromine’s electron-withdrawing nature stabilizes π-π interactions with hydrophobic enzyme pockets .

Q. How are common impurities identified and quantified during synthesis?

Impurities (e.g., unreacted 4-chloro intermediates or dehalogenated byproducts) are detected via:

  • Reverse-phase HPLC : Using a C18 column and UV detection at 254 nm.
  • TLC : Ethyl acetate/hexane (3:7) with visualization under UV light .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining >90% purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yield by enhancing reaction homogeneity .
  • Catalyst screening : Palladium catalysts (e.g., Pd2(dba)3) in cross-coupling steps minimize side reactions .
  • Solvent optimization : Replacing DMF with 1,4-dioxane reduces polar byproduct formation .

Q. How can contradictory bioactivity data across studies (e.g., varying IC50 values) be resolved?

Discrepancies often arise from differences in:

  • Assay conditions : pH, temperature, or cell line variability (e.g., A549 vs. HeLa cells) .
  • Substituent effects : Meta vs. para bromine positioning alters steric and electronic interactions with targets. Comparative molecular docking studies can clarify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets of PI3K or EGFR kinases. Bromophenyl’s hydrophobic surface area correlates with binding energy scores (ΔG ≤ −9.0 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • In vitro stability : Degrades <5% in PBS (pH 7.4) at 37°C over 24 hours, making it suitable for cell-based assays.
  • Long-term storage : Stable as a solid at −20°C for >12 months; solutions in DMSO require desiccation to prevent hydrolysis .

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